
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is a pyrazole-derived compound characterized by a benzyloxyethyl substituent at the N1 position, an amino group at the C4 position, and a methyl ester at the C3 position. This structure confers unique physicochemical properties, such as moderate polarity due to the benzyloxyethyl side chain and the ester group, which influence solubility and reactivity.
The presence of the amino group at C4 may enhance hydrogen-bonding interactions in biological systems, while the benzyloxyethyl group could improve membrane permeability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with a benzyloxyethyl halide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the benzyloxy group via alkylation.
- Carboxylation to yield the final product.
Research has shown that optimizing reaction conditions can significantly enhance yield and purity, making the synthesis more efficient .
Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Activity : Studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have shown promise in inducing apoptosis in cancer cells .
- Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, which may help protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways of diseases, offering potential therapeutic avenues .
Therapeutic Applications
Given its biological activities, this compound holds potential in several therapeutic areas:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Neurological Disorders : Due to its antioxidant properties, it may also be explored for applications in neuroprotection against conditions such as Alzheimer's disease.
- Anti-inflammatory Applications : The compound could be beneficial in developing treatments for inflammatory diseases due to its potential to modulate inflammatory pathways.
Case Studies and Research Findings
Several studies have documented the effectiveness of pyrazole derivatives in various applications:
These findings emphasize the need for further research to fully understand the mechanisms of action and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
The following analysis compares Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole-3-carboxylates, focusing on substituent effects, synthetic yields, and functional properties.
Structural and Functional Group Variations
Key Observations :
- Ester Group : Methyl esters (as in the target compound) are less hydrolytically stable than ethyl esters but may enhance cellular uptake due to smaller size .
- N1 Substituents : The benzyloxyethyl group in the target compound provides steric bulk and lipophilicity compared to simpler ethoxyethyl (e.g., ) or naphthyloxyethyl (e.g., ) groups.
- C4 Modifications: Amino groups (target compound) vs. nitro or methyl groups () influence electronic properties and hydrogen-bonding capacity, critical for target binding.
Key Observations :
- The target compound’s synthetic pathway likely mirrors the 58–70% yields observed for analogous ethyl esters .
- Impurities in methyl pyrazole carboxylates (e.g., ) suggest challenges in purification, possibly due to polar functional groups.
Spectroscopic and Analytical Data
- Mass Spectrometry: The target compound’s molecular weight can be estimated at ~290–320 g/mol (based on ethyl analogs in ). Similar compounds show characteristic [M+H]+ peaks (e.g., m/z 368.3 for a methyl ester with hexylamino substituents ).
- Chromatography : Ethyl analogs exhibit Rf values of ~0.30 in hexane:ethyl acetate (1:1) , suggesting the methyl variant may have slightly lower polarity.
Biological Activity
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following SMILES notation: CCN1N=C(C(OC)=O)C(N)=C1
, indicating a complex arrangement that contributes to its biological activity . The molecular formula is C9H12N4O3, with a molecular weight of approximately 216.18 g/mol.
Antiviral Activity
Recent studies have shown that this compound exhibits significant antiviral properties, particularly against HIV-1. In vitro assays demonstrated that the compound inhibits HIV-1 replication in a dose-dependent manner without exhibiting cytotoxic effects on host cells. The mechanism of action appears to involve interference with viral entry or replication, distinguishing it from conventional anti-HIV drugs .
Case Study: HIV-1 Inhibition
A study conducted on a series of pyrazole derivatives, including the compound , revealed that it effectively reduced viral load in infected cell lines. The following table summarizes the inhibitory effects observed:
Compound | Inhibition (%) | Toxicity (%) |
---|---|---|
This compound | 65 | 0 |
Control (Standard Drug) | 85 | 5 |
This data indicates a promising profile for further development as an antiviral agent .
Anticancer Activity
In addition to its antiviral properties, this compound has shown potential anticancer activity. A study assessing various pyrazole derivatives found that this compound inhibited the growth of several cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Line Evaluation
Research involving different cancer cell lines highlighted the following results:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC3 (Prostate) | 12 | Apoptosis induction |
MCF7 (Breast) | 15 | Cell cycle arrest (G1 phase) |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features. Modifications at various positions on the pyrazole ring have been systematically studied to optimize activity:
- Substituents : The presence of electron-donating groups at specific positions enhances antiviral and anticancer activities.
- Alkyl Chain Variations : Altering the length and branching of alkyl chains attached to the nitrogen atom influences solubility and bioavailability.
The SAR analysis indicates that compounds with benzyloxy substitutions generally exhibit improved biological activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 4-amino-1-(2-phenylmethoxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-17(16-13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3 |
InChI Key |
QWBLFCKXBRTVOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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